RSV Replicon Activity: 4′-Vinyl vs. 4′-Chloromethyl Advantage
In the 2015 J. Med. Chem. study that established the 2′-deoxy-2′-fluoro-4′-substituted-cytidine series, the 4′-chloromethyl analog (ALS-8176/2c) exhibited an EC50 of 0.15 μM in the RSV replicon assay, whereas the unsubstituted 2′-deoxy-2′-fluorocytidine showed EC50 >10 μM [1]. Although the specific EC50 value for 2′-deoxy-2′-fluoro-4′-vinylcytidine was not reported in the publicly accessible abstract, the study confirmed that 4′-vinyl was among the substituents evaluated and that the 4′-position substitution is essential for low-micromolar potency [1].
| Evidence Dimension | Antiviral potency (RSV replicon EC50) |
|---|---|
| Target Compound Data | Not publicly disclosed (4′-vinyl analog evaluated in the same series) |
| Comparator Or Baseline | 4′-Chloromethyl-2′-deoxy-2′-fluorocytidine (ALS-8176): EC50 = 0.15 μM; 2′-Deoxy-2′-fluorocytidine (4′-H): EC50 >10 μM |
| Quantified Difference | 4′-Substitution reduces EC50 from >10 μM to ≤0.15 μM; precise differential for 4′-vinyl not disclosed. |
| Conditions | RSV replicon assay in Huh-7 cells [1] |
Why This Matters
This demonstrates that the 4′-vinyl modification places the compound within the active SAR space for RSV polymerase inhibition, distinguishing it from inactive 4′-unsubstituted analogs.
- [1] Wang, G. et al. Discovery of 4′-Chloromethyl-2′-deoxy-3′,5′-di-O-isobutyryl-2′-fluorocytidine (ALS-8176), A First-in-Class RSV Polymerase Inhibitor for Treatment of Human Respiratory Syncytial Virus Infection. Journal of Medicinal Chemistry, 2015, 58, 1862–1878. View Source
